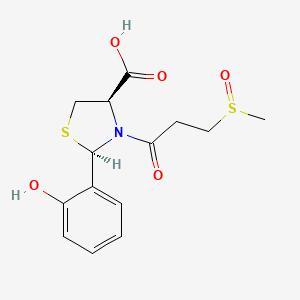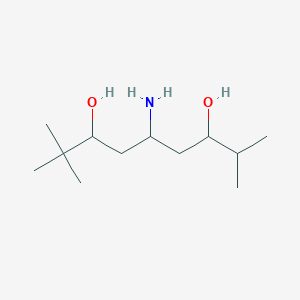
5-Amino-2,2,8-trimethylnonane-3,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,2,8-trimethylnonane-3,7-diol is an organic compound with the molecular formula C12H27NO2 It contains a primary amine group, two hydroxyl groups, and a highly branched carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,2,8-trimethylnonane-3,7-diol typically involves multi-step organic reactions. One common method starts with the alkylation of a suitable precursor, followed by amination and hydroxylation steps. The reaction conditions often include the use of catalysts, specific temperatures, and pH control to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2,2,8-trimethylnonane-3,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-Amino-2,2,8-trimethylnonane-3,7-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Amino-2,2,8-trimethylnonane-3,7-diol exerts its effects involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8-Trimethylnonane: A similar compound with a different functional group arrangement.
3,7-Nonanediol: Contains two hydroxyl groups but lacks the amine group.
5-Amino-2,2,8-trimethylnonane: Similar structure but without the hydroxyl groups.
Uniqueness
5-Amino-2,2,8-trimethylnonane-3,7-diol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
106538-90-3 |
|---|---|
Formule moléculaire |
C12H27NO2 |
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
5-amino-2,2,8-trimethylnonane-3,7-diol |
InChI |
InChI=1S/C12H27NO2/c1-8(2)10(14)6-9(13)7-11(15)12(3,4)5/h8-11,14-15H,6-7,13H2,1-5H3 |
Clé InChI |
QJWXPYQBVQBIJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC(CC(C(C)(C)C)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


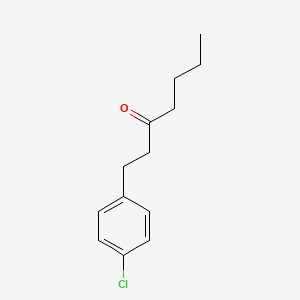
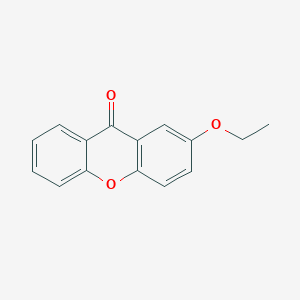
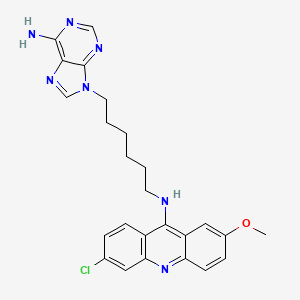
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
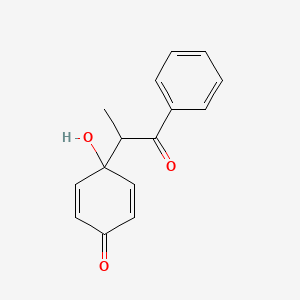

![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)

![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
